molecular formula C18H16ClNO4 B3051676 Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate CAS No. 35382-76-4

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate

Cat. No.: B3051676
CAS No.: 35382-76-4
M. Wt: 345.8 g/mol
InChI Key: HPLYKCKUDFMHGL-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate is a complex organic compound that belongs to the class of oxazinone derivatives This compound is characterized by its unique structure, which includes a chloro-substituted oxazinone ring fused with a benzene ring and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate typically involves multiple steps. One common method starts with the reaction of 2-amino-4-chlorobenzoic acid with phenyl isocyanate to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the oxazinone ring. The final step involves the esterification of the oxazinone derivative with ethyl chloroacetate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl chlorooxoacetate
  • Ethyl chloroglyoxylate
  • Monoethyl oxalyl chloride

Uniqueness

Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate is unique due to its specific structural features, such as the chloro-substituted oxazinone ring and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-(6-chloro-2-oxo-4-phenyl-4H-3,1-benzoxazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-2-23-16(21)11-20-15-9-8-13(19)10-14(15)17(24-18(20)22)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLYKCKUDFMHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C(OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956799
Record name Ethyl (6-chloro-2-oxo-4-phenyl-2H-3,1-benzoxazin-1(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35382-76-4
Record name 2H-3,1-Benzoxazine-1(4H)-acetic acid, 6-chloro-2-oxo-4-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035382764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (6-chloro-2-oxo-4-phenyl-2H-3,1-benzoxazin-1(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Reactant of Route 4
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Reactant of Route 5
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Reactant of Route 6
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate

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